An In-depth Technical Guide to 4-(Trifluoromethoxy)benzamidine Hydrochloride
An In-depth Technical Guide to 4-(Trifluoromethoxy)benzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Trifluoromethoxy)benzamidine hydrochloride is a synthetic small molecule belonging to the class of aromatic amidines. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, with a particular focus on its role as a competitive inhibitor of serine proteases. While specific quantitative inhibitory data for this compound is limited in publicly available literature, this guide extrapolates its likely mechanism of action and experimental considerations based on extensive research into closely related benzamidine derivatives. This document aims to serve as a foundational resource for researchers interested in utilizing 4-(Trifluoromethoxy)benzamidine hydrochloride in drug discovery and development, particularly in therapeutic areas where serine protease activity is implicated, such as oncology.
Chemical and Physical Properties
4-(Trifluoromethoxy)benzamidine hydrochloride is a white to off-white solid. Its chemical structure is characterized by a benzene ring substituted with a trifluoromethoxy group and an amidine group, and it is supplied as a hydrochloride salt to improve solubility and stability.
| Property | Value | Reference |
| IUPAC Name | 4-(trifluoromethoxy)benzenecarboximidamide hydrochloride | [1] |
| CAS Number | 121219-95-2 | [1] |
| Molecular Formula | C₈H₈ClF₃N₂O | |
| Molecular Weight | 240.61 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Purity | ≥95% | [1] |
| Storage Temperature | Room temperature | [1] |
| InChI Key | XKLOKJSAFAEHRR-UHFFFAOYSA-N | [1] |
Synthesis
The synthesis of 4-(Trifluoromethoxy)benzamidine hydrochloride is typically achieved through the Pinner reaction. This well-established method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then treated with ammonia to yield the corresponding amidine.
Experimental Protocol: Pinner Reaction for Amidine Synthesis
This protocol is a generalized procedure based on the Pinner reaction for the synthesis of benzamidine derivatives.
Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)
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Dry hydrogen chloride (HCl) gas is bubbled through a solution of 4-(trifluoromethoxy)benzonitrile in an anhydrous alcohol (e.g., ethanol) at 0°C.
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The reaction mixture is stirred under anhydrous conditions until the formation of the ethyl 4-(trifluoromethoxy)benzenecarboximidate hydrochloride (the Pinner salt) is complete.
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The precipitated Pinner salt can be isolated by filtration.
Step 2: Ammonolysis to form the Amidine Hydrochloride
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The isolated Pinner salt is then dissolved in a suitable solvent, such as ethanol.
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The solution is saturated with anhydrous ammonia gas at a low temperature.
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The reaction mixture is stirred, allowing the imidate to be converted to 4-(Trifluoromethoxy)benzamidine hydrochloride.
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The final product can be precipitated and purified by recrystallization.
Figure 1: Pinner reaction workflow for the synthesis of 4-(Trifluoromethoxy)benzamidine hydrochloride.
Biological Activity and Mechanism of Action
Benzamidine and its derivatives are well-documented as competitive inhibitors of serine proteases. These enzymes play crucial roles in various physiological and pathological processes, including coagulation, fibrinolysis, and tumor cell invasion. The positively charged amidine group of benzamidine derivatives mimics the side chain of arginine, allowing it to bind to the S1 pocket of trypsin-like serine proteases, thereby blocking substrate access to the active site.
Inhibition of Urokinase-Type Plasminogen Activator (uPA)
A primary target of interest for benzamidine derivatives is the urokinase-type plasminogen activator (uPA). uPA is a serine protease that converts plasminogen to plasmin, a broad-spectrum protease that degrades components of the extracellular matrix. Elevated levels of uPA are strongly correlated with tumor metastasis and invasion, making it a key target in cancer therapy. Benzamidine derivatives have been shown to inhibit uPA activity.
| Compound | Target Enzyme | Ki (μM) |
| Benzamidine | uPA | 97 |
| Benzamidine | Trypsin | 21 |
| Benzamidine | Tryptase | 20 |
| Benzamidine | Factor Xa | 110 |
| Benzamidine | Thrombin | 320 |
| Benzamidine | tPA | 750 |
This data is for the parent compound benzamidine and is provided for reference.[2]
The trifluoromethoxy group at the 4-position of the benzene ring is expected to influence the compound's potency and selectivity due to its electronic and steric properties.
Figure 2: Inhibition of the uPA signaling pathway by 4-(Trifluoromethoxy)benzamidine hydrochloride.
Experimental Protocols
Urokinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of 4-(Trifluoromethoxy)benzamidine hydrochloride against human urokinase-type plasminogen activator (uPA) using a chromogenic substrate.
Materials:
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Human uPA enzyme
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Chromogenic uPA substrate (e.g., S-2444)
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4-(Trifluoromethoxy)benzamidine hydrochloride
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Assay buffer (e.g., 1X PBS or 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Triton X-100)
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96-well microtiter plates
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Microplate reader
Procedure:
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Prepare Inhibitor Solutions: Prepare a stock solution of 4-(Trifluoromethoxy)benzamidine hydrochloride in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.
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Enzyme and Inhibitor Incubation: In a 96-well plate, add a fixed concentration of human uPA enzyme to each well. Add the various concentrations of the inhibitor to the respective wells. Include a control with no inhibitor. Incubate at 37°C for 10 minutes.[3]
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Substrate Addition: Add the chromogenic substrate (e.g., S-2444) to each well to a final concentration of 75 μM to initiate the reaction.[3]
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Kinetic Measurement: Immediately monitor the cleavage of the chromogenic substrate by measuring the absorbance at 405 nm every minute for 10 minutes at 37°C using a microplate reader.[3]
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Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the percentage of inhibition for each inhibitor concentration relative to the control. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Figure 3: Experimental workflow for a urokinase inhibition assay.
Conclusion
4-(Trifluoromethoxy)benzamidine hydrochloride is a promising molecule for researchers in the field of serine protease inhibition. Its synthesis via the Pinner reaction is straightforward, and its mechanism of action as a competitive inhibitor is well-understood based on the extensive body of research on benzamidine derivatives. While specific quantitative data on its inhibitory potency is needed to fully elucidate its potential, this guide provides a solid foundation for its application in experimental settings. Future research should focus on determining the IC50 and Ki values of this compound against a panel of serine proteases to establish its potency and selectivity profile, which will be critical for its further development as a potential therapeutic agent.
References
- 1. 4-(Trifluoromethoxy)benzimidamide(HCl) | 121219-95-2 [chemicalbook.com]
- 2. Explaining urokinase type plasminogen activator inhibition by amino-5-hydroxybenzimidazole and two naphthamidine-based compounds through quantum biochemistry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. The Effect of the Amino-Terminal Fragment (ATF) on the Activity and Inhibition of Urokinase-Type Plasminogen Activator (uPA) – SQ Online [sqonline.ucsd.edu]
